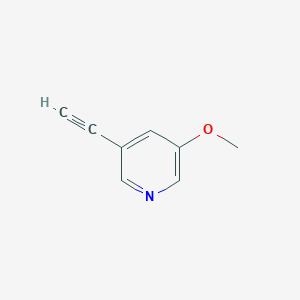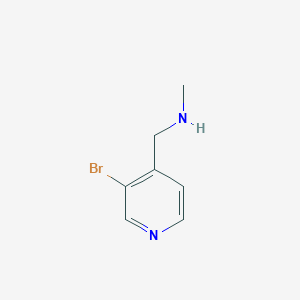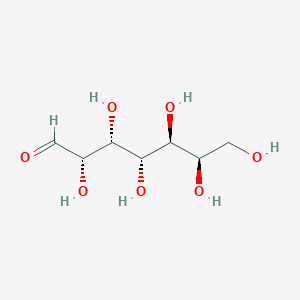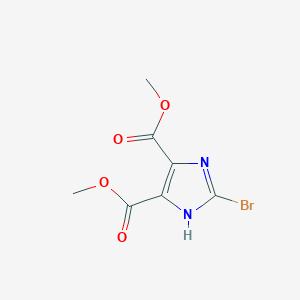
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The presence of the bromo substituent and carboxylate groups in this compound suggests it may have interesting reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of related imidazole compounds has been explored in various studies. For instance, the reaction of 2,3-dihydro-l,3-diisopropyl-4,5-dimethylimidazol-2-ylidene with CO2 yields an imidazolium-2-carboxylate, which can be further transformed into salts of its corresponding Broenstedt acid . Another study reports the alkylation of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate with 2-chloromethylthiirane, leading to various thietanyl-substituted imidazoledicarboxylates . These studies indicate that dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate can undergo reactions that introduce additional functional groups, expanding its chemical versatility.
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been characterized using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. For example, 1,3-bis(carboxymethyl)imidazolium bromide forms a symmetric dimer in the crystalline state through hydrogen bonding . The X-ray structure of 1,3-diisopropyl-4,5-dimethylimidazolium-2-carboxylate reveals less basicity compared to its anionic counterparts . These findings suggest that the molecular structure of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate would also exhibit interesting features such as hydrogen bonding and potential for dimerization.
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives is quite diverse. For instance, the hydrazinolysis of dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates leads to a variety of hydrazides and imidazo[4,5-d]pyridazine-4,7(5H,6H)-diones . The formation of bromo-substituted imidazo[1,2-a]pyridines and their analogs has been observed when reacting bromomethyl ketones with various amines in dimethyl sulfoxide . These reactions demonstrate the potential of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate to participate in a range of chemical transformations, including nucleophilic substitutions and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their substituents. For example, the synthesis of 1-(2,6-dimethyl-4-bromophenyl)imidazole involves an improved Debus-Radziszewsk method, and the product's structure is characterized by 1H NMR . The formation of 1,3-dimethylimidazolium-2-carboxylate, rather than the anticipated organic salt, indicates unexpected reactivity and highlights the importance of the carboxylate group in determining the compound's properties . The physicochemical properties and hydrogen bonding capabilities of 1-H-imidazole-2-carboxamide, a related compound, have been thoroughly investigated, providing insights into the behavior of imidazole derivatives in various pH conditions and their ability to form non-covalent complexes .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has been utilized in various chemical synthesis processes. For instance, it was used in the alkylation process to produce dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylate, which further underwent oxidation and reactions with hydrazine. These reactions afforded various hydrazides and substituted imidazoledicarboxylates, highlighting its versatility in synthetic chemistry (Khaliullin, Valieva, & Magadeeva, 2015).
Spectroscopic Characterization and Computational Study
Imidazole derivatives, including those related to dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, have been studied for their spectroscopic properties and reactivity. A study combined experimental spectroscopic methods (IR, FT-Raman, NMR) and computational approaches (DFT calculations) to investigate the reactivity properties of such derivatives (Hossain et al., 2018).
Catalytic Applications
Research has explored the use of imidazole derivatives in catalysis. For instance, ruthenium complexes with axial imidazole ligands, including dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, have shown different activities as water oxidation catalysts. Detailed characterizations of these complexes were carried out using various techniques, revealing insights into structure-activity relationships and catalytic mechanisms (Wang et al., 2012).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, have been synthesized and found useful in luminescence sensing. They exhibit sensitivity to benzaldehyde-based derivatives, showing potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUWJPKHDKROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620584 | |
| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
CAS RN |
705280-65-5 | |
| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



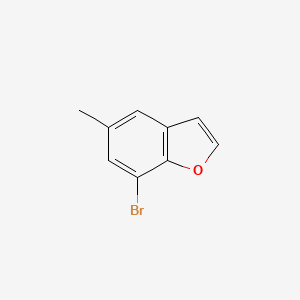
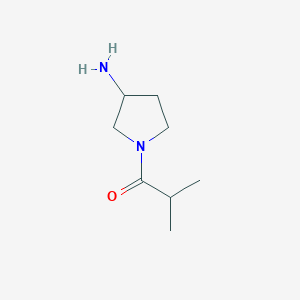



![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)
